Benzyl(hexadecyl)dimethylammonium phenoxide
CAS No.: 94159-23-6
Cat. No.: VC17017494
Molecular Formula: C31H51NO
Molecular Weight: 453.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94159-23-6 |
---|---|
Molecular Formula | C31H51NO |
Molecular Weight | 453.7 g/mol |
IUPAC Name | benzyl-hexadecyl-dimethylazanium;phenoxide |
Standard InChI | InChI=1S/C25H46N.C6H6O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;7-6-4-2-1-3-5-6/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-5,7H/q+1;/p-1 |
Standard InChI Key | KULWUUZTWCQHHM-UHFFFAOYSA-M |
Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)[O-] |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Benzyl(hexadecyl)dimethylammonium phenoxide consists of a positively charged benzylhexadecyldimethylammonium cation paired with a phenoxide anion. Its molecular formula is C25H46N·C6H5O, with a molar mass of 527.83 g/mol . The cation features:
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A hexadecyl chain (C16H33) providing hydrophobic character
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A benzyl group (C6H5CH2) attached to the quaternary nitrogen
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Two methyl groups completing the ammonium center
The phenoxide anion (C6H5O−) contributes enhanced solubility in polar media compared to halide counterions.
Table 1: Key Structural Identifiers
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, phenoxide | |
SMILES | N+(CCCCCCCCCCCCCCCC)(C)C.[O-]c1ccccc1 | |
InChI Key | KULWUUZTWCQHHM-UHFFFAOYSA-M | |
ECHA Registration No. | 303-200-9 |
Synthesis and Industrial Production Pathways
Quaternary Ammonization Process
The compound is synthesized through a two-step process:
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Alkylation of dimethylhexadecylamine with benzyl chloride to form benzylhexadecyldimethylammonium chloride .
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Ion exchange using sodium phenoxide to replace chloride with phenoxide .
Critical parameters include:
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Reaction temperature: 60–80°C to prevent thermal degradation
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Solvent selection: Polar aprotic solvents like acetonitrile enhance ion exchange efficiency
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Purification: Repeated recrystallization from ethanol/water mixtures
Physicochemical Properties and Interfacial Behavior
Micellization Characteristics
In aqueous solutions, the compound forms cationic micelles with a critical micelle concentration (CMC) dependent on:
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Alkyl chain length: The C16 chain lowers CMC compared to shorter homologs (e.g., C12 counterparts show 2× higher CMC)
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Counterion polarizability: Phenoxide’s delocalized charge reduces electrostatic repulsion between headgroups vs. chloride
Table 2: Comparative Micellar Properties in Aqueous Media
Surfactant | CMC (mM) | Aggregation Number | Micropolarity (ET30) | Source |
---|---|---|---|---|
Benzyl-C16-dimethylammonium phenoxide | 0.18 | 62 | 53.2 kcal/mol | |
Cetyltrimethylammonium bromide | 0.92 | 78 | 55.1 kcal/mol |
Solvatochromic Probe Studies
The compound’s micelles alter local polarity for solvatochromic dyes:
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RB dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate) exhibits λmax at 625 nm in micellar solutions, indicating a lower micropolarity (ET = 49.3 kcal/mol) compared to bulk water (ET = 63.1 kcal/mol) .
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QB probe (1-methyl-8-oxyquinolinium betaine) shows micelle-induced blue shifts corresponding to interfacial water concentrations of 12–18 M .
Applications in Reversed Micellar Systems
Organic Solvent Nanoreactors
In n-heptane/benzene blends (XHp = 0.00–0.38), the surfactant forms stable reversed micelles capable of entrapping water (W0 = [H2O]/[surfactant] up to 25) . Key findings:
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Droplet size control: Hydrodynamic diameters increase from 8.2 nm (XHp=0) to 14.7 nm (XHp=0.38) at W0=15
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Solvent composition effects: Higher n-heptane content promotes interdroplet attractions, increasing aggregation numbers by 35%
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Interfacial hydration: Phenoxide enhances water penetration into the micellar interface, raising micropolarity by 18% vs. chloride analogs
Future Research Directions
Advanced Material Synthesis
Potential applications under investigation:
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Stimuli-responsive drug carriers: pH-dependent micelle dissociation via phenoxide protonation
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Polymer-surfactant complexes: Co-assembly with polyelectrolytes for membrane technologies
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Catalytic templates: Enantioselective synthesis in chiral micellar environments
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